trans-Diamminetetrachloroplatinum

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16893-06-4 |

|---|---|

Molecular Formula |

Cl4H6N2Pt |

Molecular Weight |

371.0 g/mol |

IUPAC Name |

azane;tetrachloroplatinum |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 |

InChI Key |

RBHOYUZKIANPPG-UHFFFAOYSA-J |

SMILES |

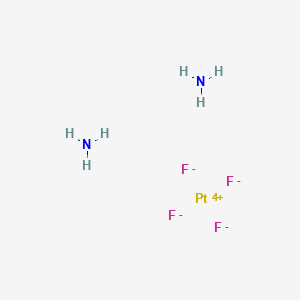

N.N.[F-].[F-].[F-].[F-].[Pt+4] |

Canonical SMILES |

N.N.Cl[Pt](Cl)(Cl)Cl |

Other CAS No. |

16893-05-3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of trans-Diamminetetrachloroplatinum(IV)

This guide provides an in-depth technical analysis of the mechanism of action of trans-diamminetetrachloroplatinum(IV) (commonly referred to as trans-[PtCl

While the cis isomer (a prodrug of cisplatin) is well-known, the trans isomer represents a distinct paradigm in platinum oncology. Historically categorized as "inactive" due to the rapid repair of its DNA adducts, it serves as the critical mechanistic archetype for designing "non-classical" Pt(IV) prodrugs (such as JM335) that overcome cisplatin resistance.

Executive Summary

This compound(IV) is a kinetically inert octahedral prodrug. Unlike its Pt(II) counterpart, it does not bind DNA directly. Its mechanism relies entirely on intracellular reductive activation to trans-diamminedichloroplatinum(II) (transplatin).

This guide details the three-stage mechanism:

-

Reductive Activation: Rapid reduction by cytosolic thiols (Glutathione).

-

Genomic Interaction: Formation of kinetically labile interstrand cross-links (ICLs).

-

Cellular Fate: High susceptibility to Nucleotide Excision Repair (NER), leading to historically lower cytotoxicity compared to cis analogs, unless structurally modified to sterically hinder repair.

Part 1: The Prodrug Principle & Intracellular Activation

The defining feature of Pt(IV) complexes is their low-spin

Reductive Elimination Mechanism

The activation of trans-[PtCl

-

The "Trans" Kinetic Effect: Research confirms that Pt(IV) complexes with a trans Cl-Pt-Cl axis are reduced orders of magnitude faster than their cis counterparts.

-

Mechanism: The reduction proceeds via a bridged electron transfer . The thiolate of GSH attacks one of the axial chloride ligands, forming a transient bridge. This facilitates a two-electron transfer, resulting in the release of the two axial chlorides and the generation of the Pt(II) species.

Quantitative Comparison of Reduction Kinetics:

| Reductant | Complex | Rate Constant ( | Half-life ( | Implications |

| GSH | trans-[PtCl | ~1.4 × 10 | < 1 sec | Instant Activation: Occurs immediately upon cytosolic entry. |

| GSH | cis-[PtCl | ~1.2 × 10 | Minutes | Slower activation allows deeper tissue penetration. |

| Ascorbate | trans-[PtCl | High | Seconds | Secondary activation pathway in GSH-depleted cells. |

Critical Insight: The extremely rapid reduction of the unsubstituted trans parent compound is a double-edged sword. It ensures 100% conversion to the active species but often leads to "deactivation by reduction" before the drug reaches the nucleus, reacting with cytosolic proteins instead of DNA.

Visualization of Activation Pathway

The following diagram illustrates the reductive activation and subsequent bifurcation between DNA binding and protein inactivation.

Caption: The reductive activation pathway. Note the high susceptibility to cytosolic sequestration due to the reactivity of the generated trans-Pt(II) species.

Part 2: Genomic Interactions & DNA Adduct Formation

Once reduced to trans-[PtCl

The Stereochemical Constraint

Cisplatin forms 1,2-intrastrand crosslinks (mainly d(GpG)) because the cis geometry aligns perfectly with adjacent guanine N7 positions. The trans geometry of the activated trans-Pt(II) makes 1,2-intrastrand crosslinking sterically impossible.

Adduct Profile

-

Monofunctional Adducts (Prevalent): The drug binds to a single base (Guanine N7). Due to the trans geometry, the second leaving group cannot easily reach a neighboring base.

-

Interstrand Crosslinks (ICLs): The "active" lesions. The trans geometry favors binding to a guanine on one strand and a complementary (or offset) guanine on the opposite strand.

The Repair Paradox (Why it is "Inactive")

-

Recognition: Monofunctional adducts and trans-ICLs distort the DNA helix less severely than cis-intrastrand adducts. They do not create the "kink" recognized by HMG-domain proteins.

-

Repair Efficiency: Paradoxically, because they are less distorting, they are more easily recognized and repaired by the Nucleotide Excision Repair (NER) machinery before they can trigger apoptosis.

-

Overcoming Resistance: In cisplatin-resistant cells (which often have upregulated repair for cis adducts), trans analogs can sometimes retain activity because the resistance mechanism is specific to the cis geometry.

Part 3: Experimental Protocols

For researchers investigating trans-Pt(IV) derivatives, the following protocols are standard for validating synthesis, stability, and cytotoxicity.

Synthesis of trans-[PtCl (NH ) ]

Principle: Oxidative addition of chlorine to the square-planar trans-Pt(II) precursor.

-

Precursor: Dissolve 100 mg trans-[PtCl

(NH -

Oxidation: Bubble Cl

gas slowly through the suspension at 70°C for 30-60 minutes. Alternatively, add excess saturated chlorine water. -

Observation: The yellow suspension will dissolve and shift to a deeper yellow/orange solution (formation of Pt(IV)).

-

Isolation: Evaporate the solution to ~2 mL. Cool to 4°C. The trans-Pt(IV) product precipitates as a yellow powder.

-

Purification: Wash with ice-cold water, ethanol, and diethyl ether.

-

Validation:

Pt NMR (shift from ~-2100 ppm for Pt(II) to ~0-500 ppm range for Pt(IV)).

Reduction Kinetics Assay (Stopped-Flow)

Objective: Measure the rate of activation by GSH.

-

Setup: Use a stopped-flow spectrophotometer (e.g., Applied Photophysics).

-

Solution A: 0.5 mM trans-[PtCl

(NH -

Solution B: 5–50 mM Glutathione (pseudo-first-order excess) in Phosphate Buffer (pH 7.4).

-

Reaction: Mix A and B (1:1) at 37°C.

-

Detection: Monitor the decay of the Ligand-to-Metal Charge Transfer (LMCT) band at 260–280 nm .

-

Analysis: Fit the absorbance decay to a mono-exponential function (

) to determine

Cytotoxicity Profiling (MTT Assay)

Objective: Compare cytotoxicity against cisplatin-sensitive (A2780) and resistant (A2780cis) lines.

-

Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add serial dilutions of trans-[PtCl

(NH-

Control: Run parallel plates with Cisplatin.

-

-

Incubation: 72 hours at 37°C, 5% CO

. -

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read OD at 570 nm.

-

Interpretation:

-

Expect IC

> 50 -

If testing modified derivatives (e.g., with bulky amines), look for IC

< 10

-

Part 4: Downstream Signaling & Cell Death

Understanding the signaling allows for the rational design of combination therapies.

p53 Independence

Unlike cisplatin, which relies heavily on p53 to signal apoptosis (making p53-mutant tumors resistant), trans-Pt(II) adducts often trigger cell death via p53-independent pathways . This is likely due to the different recognition of interstrand crosslinks, which may stall replication forks more abruptly, leading to "mitotic catastrophe" rather than classical apoptosis.

Immunogenic Cell Death (ICD)

Emerging evidence suggests that while trans complexes are less cytotoxic, they may be more immunogenic. The rapid release of Pt(II) species can induce Endoplasmic Reticulum (ER) stress, exposing Calreticulin (CRT) on the cell surface—a key "eat me" signal for immune cells.

Caption: The cellular decision matrix following trans-Pt DNA adduct formation. Note that 'Repair Success' is the dominant pathway for the unmodified parent compound.

References

-

Kinetics and mechanism for reduction of anticancer-active tetrachloroam(m)ine platinum(IV) compounds by glutathione. Source: PubMed / NIH

-

Reduction of ormaplatin and cis-diamminetetrachloroplatinum(IV) by ascorbic acid and dominant thiols in human plasma. Source: RSC Dalton Transactions

-

Induction and repair of DNA cross-links in Chinese hamster ovary cells treated with various platinum coordination compounds. Source: Cancer Research

-

A comparative study on the interaction of cis- and trans-platin with DNA and RNA. Source: PubMed / NIH

-

Interactions of cisplatin and transplatin with proteins. Source: Journal of Inorganic Biochemistry

-

Towards Antitumor Active trans-Platinum Compounds. Source: SciSpace / Reviews

-

Synthesis and in vitro and in vivo antitumor activity of a series of trans platinum antitumor complexes. Source: Journal of Medicinal Chemistry

Sources

An In-depth Technical Guide to the Electrochemical Reduction Properties of trans-Diamminetetrachloroplatinum(IV)

Abstract

trans-Diamminetetrachloroplatinum(IV) is a platinum(IV) coordination complex with significant relevance in the field of medicinal chemistry, particularly as a potential anticancer prodrug.[1] Unlike their square planar platinum(II) counterparts such as cisplatin, octahedral Pt(IV) complexes are kinetically inert and require in vivo reduction to their active Pt(II) form to exert their cytotoxic effects.[2][3] This guide provides a comprehensive technical overview of the electrochemical reduction properties of this compound(IV), offering insights into its mechanism of activation, experimental analysis, and the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction: The Significance of Platinum(IV) Prodrugs

Platinum-based drugs, including cisplatin, carboplatin, and oxaliplatin, are cornerstones of modern chemotherapy, treating nearly half of all cancer patients receiving such therapies.[4] These drugs exert their anticancer activity by forming crosslinks with DNA, which inhibits DNA repair and synthesis, ultimately leading to cell death.[4] However, the clinical utility of Pt(II) drugs is often hampered by severe side effects and the development of drug resistance.

Platinum(IV) complexes have emerged as a promising strategy to overcome these limitations.[5] Their octahedral geometry and higher oxidation state render them significantly more inert to ligand substitution reactions compared to Pt(II) complexes.[2][3] This increased stability can reduce off-target reactions during circulation, potentially mitigating side effects. The core principle of the Pt(IV) prodrug strategy is that these stable, non-toxic complexes are reduced to cytotoxic Pt(II) agents within the tumor microenvironment, which is often more reducing than healthy tissue. This activation process typically involves the loss of the two axial ligands.[5] Understanding the electrochemical reduction is therefore paramount to designing effective Pt(IV) prodrugs.

Mechanistic Pathways of Reduction

The reduction of a Pt(IV) complex to its corresponding Pt(II) species is a two-electron process. This transformation can proceed through several mechanistic pathways, primarily categorized as inner-sphere and outer-sphere electron transfer.[6][7]

Outer-Sphere Electron Transfer

In an outer-sphere mechanism, the electron transfer occurs without a direct chemical bond forming between the Pt(IV) complex and the reducing agent. The reductant and the platinum complex remain in their respective coordination spheres. The rate of this process is influenced by the ability of the reductant to donate electrons and the potential of the Pt(IV) complex to accept them. Computational studies have explored this mechanism, particularly with potent biological reductants like the dianionic form of ascorbic acid.[6]

Inner-Sphere Electron Transfer

The inner-sphere mechanism involves the formation of a bridging ligand between the Pt(IV) center and the reducing agent, facilitating electron transfer.[7] This is a common pathway for reduction by biological thiols like glutathione (GSH) and L-cysteine, as well as by ascorbic acid.[2][8] For this compound(IV), a chloride ligand can act as the bridge. The reductant attacks the chloride ligand, leading to the transfer of two electrons to the platinum center and the reductive elimination of the two axial chloride ligands.[6]

The general consensus is that the reduction of Pt(IV) to Pt(II) is accompanied by the loss of the two axial ligands.[5][9] For this compound(IV), this results in the formation of trans-diamminedichloroplatinum(II) (transplatin).

Diagram: Proposed Reduction Mechanisms

The following diagram illustrates the key steps in both the inner-sphere and outer-sphere reduction pathways for this compound(IV).

Caption: Proposed inner-sphere and outer-sphere reduction pathways for this compound(IV).

Electrochemical Analysis using Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species.[10][11] For Pt(IV) complexes, CV provides crucial data on reduction potentials, which indicates the ease of reduction and helps predict their stability and activation potential in a biological environment.[10][11]

Principles of the Experiment

In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. When the potential reaches a value at which the analyte can be reduced (or oxidized), a peak in the current is observed. For Pt(IV) complexes, the reduction is typically an irreversible process, meaning a corresponding oxidation peak on the reverse scan is absent.[9] This irreversibility is due to the rapid loss of the axial ligands following the electron transfer, preventing the re-oxidation of the Pt(II) product back to the original Pt(IV) complex.

Experimental Protocol

The following protocol outlines a standard procedure for analyzing the electrochemical reduction of this compound(IV).

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

This compound(IV)

-

Supporting Electrolyte: e.g., 0.1 M Phosphate-Buffered Saline (PBS) with 5 mM NaCl, pH 7.4[12]

-

High-purity Nitrogen or Argon gas

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate briefly to remove any residual polishing material.

-

Solution Preparation: Prepare a stock solution of this compound(IV) (e.g., 5-10 mM) in an appropriate solvent. Prepare the supporting electrolyte solution (e.g., PBS, pH 7.4) to mimic physiological conditions.

-

Cell Assembly: Assemble the three-electrode cell. Add a known volume of the supporting electrolyte to the cell.

-

Deoxygenation: Purge the electrolyte solution with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Blank Scan: Run a cyclic voltammogram of the supporting electrolyte alone to establish a baseline and ensure the absence of interfering species.

-

Analyte Measurement: Add a precise aliquot of the this compound(IV) stock solution to the cell to achieve the desired final concentration (e.g., 0.5 mM).

-

Data Acquisition: Perform the cyclic voltammetry scan. A typical potential window would be from approximately +0.2 V to -1.0 V vs. Ag/AgCl. The scan rate can be varied (e.g., 20-200 mV/s) to investigate the nature of the electrochemical process.[12]

-

Data Analysis: Identify the cathodic peak corresponding to the reduction of Pt(IV) to Pt(II). The peak potential (Epc) provides information about the reduction potential.

Diagram: Experimental Workflow for Cyclic Voltammetry

Caption: A streamlined workflow for the electrochemical analysis of this compound(IV) using cyclic voltammetry.

Interpreting Electrochemical Data

The reduction potential of a Pt(IV) complex is a critical parameter in drug design. A complex that is too easily reduced may be prematurely activated in the bloodstream, leading to side effects. Conversely, a complex that is too difficult to reduce may not be activated efficiently within the tumor.[5] The ideal reduction potential should fall within the physiological window of biological reductants.

Table 1: Factors Influencing Reduction Potential

| Factor | Influence on Reduction | Rationale |

| Axial Ligands | More electron-withdrawing ligands (e.g., Cl⁻) | Make the Pt(IV) center more electron-deficient, thus easier to reduce (less negative potential).[2][5] |

| Equatorial Ligands | Steric hindrance | Can influence the approach of the reducing agent, affecting the reduction rate.[5] |

| Overall Charge | More positive charge | Generally makes the complex easier to reduce. |

For this compound(IV), the two axial chloride ligands are good leaving groups and are relatively electron-withdrawing, suggesting that its reduction potential would be suitable for in vivo activation.[2] Studies on similar complexes show irreversible reduction waves assigned to the Pt(IV)/Pt(II) couple typically in the range of -0.5 V to -1.3 V versus standard hydrogen electrode, depending on the specific ligands and conditions.[10][13]

Conclusion

The electrochemical reduction of this compound(IV) is the critical activation step that converts this inert prodrug into a cytotoxic Pt(II) species. The reduction proceeds via a two-electron transfer, likely through an inner-sphere mechanism in the presence of biological reductants, leading to the release of the two axial chloride ligands. Cyclic voltammetry is an indispensable tool for characterizing the redox behavior of this and related Pt(IV) complexes, providing essential data on reduction potentials that guide the design of next-generation platinum-based anticancer agents. By understanding and optimizing these electrochemical properties, researchers can develop more effective and less toxic cancer therapies.

References

- ACS Publications. (2019). Design of Surface-Modified Electrodes for the Electrochemical Adsorption of Platinum-Based Anticancer Drugs.

- Marzo, T., et al. (n.d.). Insight into the Electrochemical Reduction Mechanism of Pt(IV) Anticancer Complexes.

- Zhu, G., et al. (2024). Advances in technical strategies for monitoring the reduction of platinum(IV) complexes. Royal Society of Chemistry.

- Marzo, T., et al. (2023). The current status in computational exploration of Pt(iv) prodrug activation by reduction. Royal Society of Chemistry.

- Biris, C. G., et al. (2025). Pt(IV)

- Zavjalov, V., et al. (2022). In Vitro/In Vivo Electrochemical Detection of Pt(II) Species. Analytical Chemistry.

- Marzo, T., et al. (2022).

- Al-Attar, Z., et al. (2024).

- Khokhar, A. R., et al. (1994). Synthesis and characterization of new antitumor TRANS-R, R-, TRANS-S, S- AND CIS- 1, 2-diaminocyclohexane platinum (IV) complexes.

- Shi, T., et al. (2016). Reduction of ormaplatin and cis-diamminetetrachloroplatinum(iv) by ascorbic acid and dominant thiols in human plasma: kinetic and mechanistic analyses. Dalton Transactions.

- Wikipedia. (n.d.).

- Zhang, J., et al. (n.d.). Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. PMC.

- Papadia, P., et al. (2020). Platinum(IV)

- Papadia, P., et al. (2020). Platinum(IV)

- ResearchGate. (n.d.). Cyclic voltammograms of Pt(IV) complexes 1–6 (red)

- Lippard Lab. (n.d.). Metal-based anticancer agents.

- Marzo, T., et al. (2018). Insight into the Electrochemical Reduction Mechanism of Pt(IV) Anticancer Complexes. PubMed.

- Papadia, P., et al. (2025). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance.

- Chem-Impex. (n.d.).

- Biondi, B., et al. (n.d.). Synthesis and in vitro cytotoxicity of cis,cis,trans-diamminedichloridodisuccinatoplatinum(iv)

- American Elements. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- DTIC. (n.d.). Ehhhhhhhhhll I fflfflf|flflfflfflf.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress [mdpi.com]

- 3. Metal-based anticancer agents – Lippard Lab [lippardlab.mit.edu]

- 4. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]

- 5. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]

- 6. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Reduction of ormaplatin and cis-diamminetetrachloroplatinum(iv) by ascorbic acid and dominant thiols in human plasma: kinetic and mechanistic analyses - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Structural Characterization of trans-Diamminetetrachloroplatinum(IV)

Executive Summary: The Pt(IV) Prodrug Paradigm

The structural analysis of trans-diamminetetrachloroplatinum(IV) (

This guide details the rigorous structural elucidation of

Synthesis and Crystallization Logic

To obtain high-quality single crystals suitable for XRD, one must control the oxidative addition of chlorine to the Pt(II) center. The stereochemistry is conserved during this process; the trans arrangement of ammines in the precursor dictates the trans geometry of the product.

Oxidative Chlorination Protocol

The synthesis exploits the lower reduction potential of the Pt(II) species.

Reagents:

-

Precursor: trans-Diamminedichloroplatinum(II) (Transplatin).

-

Oxidant: Chlorine gas (

) or Sulfuryl chloride ( -

Solvent:

or dilute HCl (to prevent hydrolysis).

Protocol:

-

Suspension: Suspend transplatin in

. -

Oxidation: Bubble

gas slowly through the suspension at room temperature. The yellow Pt(II) solid will dissolve and reprecipitate as a brighter yellow Pt(IV) species. -

Purification: Wash with cold water/ethanol to remove unreacted oxidants.

-

Recrystallization (Critical for XRD): Dissolve the crude product in boiling 0.1 M HCl. Allow slow evaporation at 4°C in the dark. Rapid precipitation yields microcrystalline powder; slow evaporation yields diffraction-quality prisms.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the oxidative chlorination of transplatin to the tetrachloro Pt(IV) species.

X-Ray Crystallography: Structural Determination[1][2]

The gold standard for characterizing this complex is Single Crystal X-Ray Diffraction (SC-XRD). The heavy platinum atom (

Data Collection Parameters

-

Source: Mo-K

radiation ( -

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the ammine ligands and improve high-angle resolution.

-

Resolution: Aim for

Å to resolve hydrogen bonding networks involving the ammine groups.

Crystal System and Refinement

While specific polymorphs can vary based on solvation, trans-Pt(IV) neutral complexes typically crystallize in centrosymmetric space groups (e.g., Monoclinic

Refinement Strategy:

-

Absorption Correction: Apply multi-scan or analytical face-indexing corrections. The linear absorption coefficient (

) for Pt complexes is high (>10 mm⁻¹). -

Heavy Atom Method: Locate the Pt atom using Patterson maps.

-

Difference Fourier Maps: Locate Cl and N atoms in subsequent cycles.

-

H-Atom Treatment: Ammine hydrogens should be placed in calculated positions using a riding model (

of N) but allowed to rotate to maximize H-bond density with chloride ligands of neighboring molecules.

Key Structural Metrics (Expected Values)

The following table summarizes the geometric parameters defining the trans-[Pt(NH

| Parameter | Value Range (Å / °) | Structural Significance |

| Geometry | Octahedral | |

| Pt(IV)–N Bond | 2.04 – 2.06 Å | Slightly shorter than Pt(II)–N due to higher oxidation state. |

| Pt(IV)–Cl (Equatorial) | 2.30 – 2.32 Å | Basal plane chlorides. |

| Pt(IV)–Cl (Axial) | 2.30 – 2.33 Å | Formed during oxidation; often virtually identical to equatorial in the tetrachloro species. |

| N–Pt–N Angle | 180° | Defines the trans isomerism. |

| Cl–Pt–Cl Angle | 90° ± 1.5° | Slight distortion may occur due to crystal packing forces. |

Spectroscopic Validation

Crystallography provides the static picture; spectroscopy validates the bulk purity and electronic environment.

Vibrational Spectroscopy (Raman & IR)

The centrosymmetric nature of the trans isomer results in the Rule of Mutual Exclusion : modes active in IR are inactive in Raman, and vice versa.

-

Raman (Symmetric Modes):

- : Strong band ~340–350 cm⁻¹.

- : Medium band ~520–540 cm⁻¹.

-

Infrared (Asymmetric Modes):

- : Strong band ~320–330 cm⁻¹.

- : Distinct from the Raman shift.

NMR Spectroscopy ( Pt)

-

Chemical Shift: Pt(IV) resonances are significantly upfield (shielded) compared to Pt(II).

-

Range: Expect a shift around 0 to +1000 ppm (relative to Na

PtCl

Structural Logic & Reduction Potential[3]

The biological efficacy of this compound(IV) relies on its reduction to the active Pt(II) species inside the tumor cell.

The Reduction Mechanism

The octahedral structure prevents direct DNA binding. Intracellular reductants (Glutathione, Ascorbate) attack the axial Cl ligands. The bond length data from XRD is predictive: longer/weaker axial bonds correlate with easier reduction and faster drug activation.

Figure 2: The structural activation cycle of Pt(IV) prodrugs.

References

-

Synthesis and General Pt(IV)

- Source: Hall, M. D., et al. (2011). "The preparation and characterization of trans-platinum(IV) complexes with unusually high cytotoxicity." Journal of Medicinal Chemistry.

-

URL:[Link]

- Crystallographic Methodology (Pt Complexes)

-

Vibrational Spectroscopy of Pt-Cl Species

-

Precursor Structure (Transplatin)

- Source: Milburn, G. H. W., & Truter, M. R. (1966). "The crystal structures of cis- and trans-dichlorodiammineplatinum(II)." Journal of the Chemical Society A.

-

URL:[Link]

Sources

Technical Guide: DNA Binding Modes of trans-Pt(IV) vs. Cisplatin

This technical guide provides an in-depth analysis of the mechanistic and structural divergences between trans-diamminetetrachloroplatinum(IV) (a Pt(IV) prodrug) and the clinical gold standard Cisplatin (cis-diamminedichloroplatinum(II)).

Executive Summary

The clinical efficacy of platinum-based chemotherapy is historically governed by the "Cisplatin Paradigm": a square-planar Pt(II) geometry is required to form 1,2-intrastrand crosslinks that bend DNA and trigger apoptosis.[1] This compound(IV) represents a deviation from this paradigm. It functions as a kinetically inert prodrug that is activated intracellularly to yield trans-Pt(II) species. Unlike cisplatin, which exploits HMG-protein shielding to hide from repair, the trans-Pt system relies on forming distinct adduct topologies (interstrand crosslinks) that bypass traditional resistance mechanisms, provided the prodrug can deliver the payload effectively.

Part 1: Mechanistic Divergence & Activation

The Prodrug Strategy (Pt(IV) vs. Pt(II))

Cisplatin enters cells as an active Pt(II) species, immediately susceptible to aquation and deactivation by sulfur-containing nucleophiles (e.g., glutathione).[2] In contrast, this compound(IV) utilizes an octahedral coordination sphere saturated with four chloride ligands. This

The Activation Cascade: Cytotoxicity requires reduction to the square-planar Pt(II) state. This occurs inside the hypoxic environment of tumor cells, mediated by intracellular reductants (Ascorbate, Glutathione).

-

Cisplatin: Active upon entry

Aquation -

trans-Pt(IV): Inert Entry

Reductive Elimination of Axial Ligands

Visualization of the Activation Pathway

The following diagram illustrates the parallel processing of these two agents.

Caption: Comparative activation pathways. Cisplatin is active immediately, while trans-Pt(IV) requires reductive activation to shed axial chlorides.

Part 2: DNA Binding Topologies

Once reduced, the trans-Pt(II) core binds DNA.[3] However, the geometric constraint of the ammine ligands being 180° apart prevents the formation of the 1,2-intrastrand crosslinks that define cisplatin's activity.

Structural Comparison of Adducts

| Feature | Cisplatin (Pt-II) | trans-Pt(IV) (post-reduction) |

| Primary Target | N7 of Guanine | N7 of Guanine (also Adenine N7, Cytosine N3) |

| Dominant Adduct | 1,2-Intrastrand (d(GpG)) (~65%) | Monofunctional & 1,3-Intrastrand |

| Secondary Adduct | 1,2-d(ApG) (~25%) | Interstrand Crosslinks (ICL) (High freq.) |

| DNA Distortion | Directed Bending (45°–60°) | Flexible "Hinge" Bending / Unwinding |

| HMG Recognition | High (Shields adduct from repair) | None (Adducts exposed to NER) |

| Repair Mechanism | Nucleotide Excision Repair (NER) | NER / Recombination Repair |

The "HMG Shielding" Phenomenon

A critical differentiator is the interaction with High Mobility Group (HMG) domain proteins.

-

Cisplatin: The rigid 45° bend creates a hydrophobic notch recognized by HMG1/2 proteins. These proteins bind the adduct, physically blocking repair enzymes (NER) from accessing the lesion. This "shielding" is crucial for cisplatin cytotoxicity.

-

trans-Pt: The adducts do not create the specific bend required for HMG binding. Consequently, trans adducts are often rapidly repaired by NER, which historically rendered simple trans-Pt(II) agents inactive. However, trans-Pt(IV) prodrugs aim to overwhelm this repair capacity or form complex interstrand crosslinks that are lethal via replication fork arrest.

Part 3: Experimental Protocol (Self-Validating)

To empirically distinguish the binding modes described above, a Gel Mobility Shift Assay (EMSA) on supercoiled plasmid DNA is the standard validation method. This protocol detects the degree of DNA unwinding and bending.

Protocol: Electrophoretic Mobility Shift for Platinum-DNA Unwinding

Objective: Quantify the topological changes (unwinding angle) induced by cis vs. trans binding.

Reagents:

-

Supercoiled Plasmid DNA (e.g., pUC19 or pBR322).

-

cis-DDP and trans-Pt(IV) (pre-reduced with 10 mM Ascorbate for 1h).

-

Agarose (Molecular Biology Grade).

-

TAE Buffer (40 mM Tris, 20 mM Acetic acid, 1 mM EDTA).

Workflow:

-

Prodrug Activation (Critical Step):

-

Incubate this compound(IV) with 5 mM Ascorbate or Glutathione at 37°C for 2 hours to generate the active Pt(II) species.

-

Control: Incubate Cisplatin in dH2O (no reduction needed).

-

-

Platination Reaction:

-

Prepare molar ratios (

) of Pt:Nucleotide ranging from 0.01 to 0.10. -

Incubate 500 ng plasmid DNA with varying concentrations of activated Pt drug in 10 mM NaClO4 (to minimize phosphate interference) for 24 hours at 37°C in the dark.

-

-

Electrophoresis:

-

Load samples onto a 1.0% agarose gel without Ethidium Bromide (EtBr).

-

Note: EtBr intercalates and alters supercoiling; post-staining is required for accurate topological assessment.

-

Run at 2 V/cm for 14-16 hours (slow run maximizes resolution of topoisomers).

-

-

Analysis (The "Coalescence Point"):

-

Stain with EtBr and image.

-

Observation: As Pt binds, it unwinds the negative supercoils. The DNA migration will retard until the plasmid is fully relaxed (open circle equivalent), then accelerate again as positive supercoils are introduced.

-

Result: Cisplatin reaches the coalescence point (full relaxation) at a much lower

than trans-Pt, indicating a larger unwinding angle per adduct (~13° for cis vs ~9° for trans).

-

Part 4: Cellular Processing Pathway

The following Graphviz diagram details the cellular fate of the trans-Pt(IV) complex, highlighting the critical "reduction" gate that distinguishes it from cisplatin.

Caption: Cellular fate of trans-Pt(IV). Note the 'HMG Protein Evasion' node, contrasting with Cisplatin's HMG binding.

References

-

Gibson, D. (2016). Platinum(IV) Anticancer Prodrugs—The Quest for Selectivity and Stability. Dalton Transactions.[4]

-

Lippard, S. J., et al. (1987). Binding of cis- and trans-diamminedichloroplatinum(II) to the nucleosome core particle. Biochemistry.[5][6][7]

-

Brabec, V., & Kasparkova, J. (2005).Modifications of DNA by platinum complexes: Relation to resistance of tumors to platinum antitumor drugs.

-

Kartalou, M., & Essigmann, J. M. (2001).Recognition of the DNA adducts of cisplatin and transplatin by HMG-domain proteins.

-

Hall, M. D., et al. (2014). The reduction of platinum(IV) prodrugs by ascorbate and glutathione.[8] Journal of Biological Inorganic Chemistry.

Sources

- 1. sites.williams.edu [sites.williams.edu]

- 2. Glutathione-Scavenging Poly(disulfide amide) Nanoparticles for the Effective Delivery of Pt(IV) Prodrugs and Reversal of Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Platinum binding preferences dominate the binding of novel polyamide amidine anthraquinone platinum(ii) complexes to DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Sequence-dependent termination of in vitro DNA synthesis by cis- and trans-diamminedichloroplatinum (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of cis- and trans-diamminedichloroplatinum(II) to deoxyribonucleic acid exposes nucleosides as measured immunochemically with anti-nucleoside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]

The Photochemical Renaissance of trans-Platinum: A Technical Guide to trans-Diamminetetrachloroplatinum(IV)

Topic: Role of trans-Diamminetetrachloroplatinum(IV) as a Photoactivatable Prodrug Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Breaking the "Trans-Rule" Dogma

In the landscape of platinum-based chemotherapy, the "Trans-Rule" has long dictated that trans-isomers (e.g., transplatin) are therapeutically inert compared to their cis-counterparts (cisplatin). This inactivity stems from the kinetic instability of trans-adducts and their rapid excision by nucleotide excision repair (NER) systems.

This compound(IV) (

Chemical Architecture & Electronic Structure

Structural Configuration

Unlike the square-planar Pt(II) drugs, this compound(IV) adopts a low-spin

-

Core: Platinum(IV) center.[1][2][3][4][5][6][7][8][9][10][11]

-

Equatorial Plane: Four chloride ligands (or mixed ammine/chloride depending on synthesis route, but typically defined as the oxidized transplatin core).

-

Axial Ligands: In the context of this compound, the axial positions are occupied by chlorides (forming the tetrachloro species) derived from oxidation.

Photophysical Basis (LMCT Transitions)

The photoactivation potential lies in the Ligand-to-Metal Charge Transfer (LMCT) bands.

-

Ground State: Singlet state (

). -

Excitation: Irradiation (typically UV-A,

nm) excites an electron from a ligand-centered orbital ( -

Consequence: Population of the antibonding orbital weakens the Pt-ligand bonds, facilitating the release of axial ligands and reduction to the Pt(II) species.

Mechanism of Action: The Photoactivation Pathway

The therapeutic efficacy relies on a dual-trigger mechanism: Photoreduction and Radical Generation .

The Photochemical Cascade

Upon photon absorption, the complex undergoes an irreversible reduction-elimination reaction.

-

Excitation:

-

Inter-system Crossing: Rapid relaxation to a dissociative triplet state.

-

Reduction & Release: The complex releases two chloride radicals (or oxidizes the solvent) and reduces to the square-planar Pt(II) species.

-

Cytotoxicity: The generated trans-Pt(II) species binds DNA, while the radicals may induce oxidative stress.

Visualization of Signaling & Activation

The following diagram illustrates the transformation from the inert prodrug to the active DNA-binding agent.

Figure 1: Mechanistic pathway of trans-[PtCl4(NH3)2] photoactivation, leading to DNA crosslinking.

Biological Efficacy: Dark vs. Light Toxicity[4][11][13]

The defining feature of this prodrug is the "Photocytotoxicity Index" (PI), defined as the ratio of

Comparative Cytotoxicity Data

Data synthesized from comparative studies on Pt(IV) chlorides and azides.[6]

| Parameter | Dark Conditions | Irradiated (UVA, 365 nm) | Clinical Implication |

| Stability | High (>24h in media) | Low ( | Allows systemic delivery without side effects. |

| Cytotoxicity ( | > 100 | 5 - 20 | High therapeutic window; activation is spatially controlled. |

| DNA Binding Mode | Negligible | Interstrand Crosslinks (60%) | Distinct from cisplatin (Intrastrand); overcomes repair resistance. |

| Cellular Uptake | Passive Diffusion | Enhanced accumulation | Lipophilicity of Pt(IV) aids membrane penetration. |

The "Trans" Advantage in PACT

While trans-Pt(II) adducts are usually repaired easily, photoactivation generates a burst of reactive species that overwhelm the repair machinery. Furthermore, trans-Pt(II) preferentially forms DNA-protein crosslinks and interstrand crosslinks (unlike the intrastrand links of cisplatin), which are more cytotoxic if not repaired immediately.

Experimental Protocols

Synthesis of this compound(IV)

Principle: Oxidative addition of chlorine to transplatin.

-

Precursor: Dissolve 100 mg of trans-[PtCl

(NH -

Oxidation: Bubble chlorine gas (

) slowly through the suspension at 70°C for 3 hours. Alternatively, use a stoichiometric excess of saturated chlorine water. -

Observation: The yellow suspension will turn into a clear, deep yellow solution as the Pt(IV) species forms.

-

Isolation: Evaporate the solution to dryness under reduced pressure. Wash the residue with ice-cold water and ethanol to remove excess acid.

-

Characterization: Verify using

Pt NMR (shift from ~-2100 ppm for Pt(II) to ~0-500 ppm range for Pt(IV)).

In Vitro Photo-Cytotoxicity Assay (MTT)

Objective: Determine the Photocytotoxicity Index (PI).[10]

-

Seeding: Seed A2780 (ovarian carcinoma) cells in 96-well plates (5,000 cells/well). Incubate for 24h.

-

Dosing: Treat cells with increasing concentrations of trans-[PtCl

(NH -

Irradiation:

-

Light Plate: Expose to UVA light (365 nm, 5 J/cm

) for 30 minutes. Ensure temperature control (37°C) to avoid thermal effects. -

Dark Plate: Keep wrapped in aluminum foil.

-

-

Post-Incubation: Incubate both plates for an additional 48-72 hours.

-

Readout: Add MTT reagent, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

-

Analysis: Plot dose-response curves and calculate PI =

.

Workflow Visualization

Figure 2: Experimental workflow for validating photoactivation efficacy.

Critical Analysis & Future Outlook

Limitations of the Tetrachloro Scaffold

While this compound(IV) proves the concept, it suffers from a key limitation: Absorption Wavelength .

-

The Issue: The LMCT bands for chloride ligands lie primarily in the UV region (<300-350 nm). UV light has poor tissue penetration, limiting this specific compound to superficial tumors (e.g., skin, bladder).

-

The Solution: Second-generation analogs replace axial chlorides with Azides (

) or Iodides (

The "Trans" Geometry Paradox

This compound validates that the "Trans-Rule" is not absolute. The inactivity of trans-platin is kinetic; by locking it in a Pt(IV) state and releasing it in situ via light, we achieve a high local concentration that overwhelms repair mechanisms. This suggests that trans-geometries should be revisited in drug design, provided a delivery/activation trigger (like light) is used.

Conclusion

This compound(IV) is a pivotal model compound.[12] It demonstrates that photoactivation can resurrect the cytotoxicity of pharmacologically "inactive" geometric isomers. For researchers, it serves as the baseline for developing red-shifted Pt(IV) prodrugs for deep-tissue PACT.

References

-

Mackay, F. S., et al. (2006). "A Photoactivated trans-Diammine Platinum Complex as Cytotoxic as Cisplatin." Proceedings of the National Academy of Sciences (PNAS).

-

Bednarski, P. J., et al. (2006). "Photoactivatable Platinum(IV) Complexes." Anti-Cancer Agents in Medicinal Chemistry.

-

Butler, J. S., & Sadler, P. J. (2013). "Targeted Delivery of Platinum-Based Anticancer Drugs." Current Opinion in Chemical Biology.

-

Ronconi, L., & Sadler, P. J. (2008). "Using Coordination Chemistry to Design New Medicines." Coordination Chemistry Reviews.

-

Blasiak, J., et al. (2002). "The Role of DNA Damage in the Cytotoxicity of trans-Diamminedichloroplatinum(II)." Chemotherapy.[4][11][13][12]

Sources

- 1. A photoactivated trans-diammine platinum complex as cytotoxic as cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocytotoxic trans-diam(m)ine platinum(IV) diazido complexes more potent than their cis isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoactivation of trans platinum diamine complexes in aqueous solution and effect on reactivity towards nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs [frontiersin.org]

- 6. Trans,trans,trans-[PtIV(N3)2(OH)2(py)(NH3)]: a light activated antitumor platinum complex that kills human cancer cells by an apoptosis independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoinduced Reactions of cis,trans,cis-[PtIV(N3)2(OH)2(NH3)2] with 1-Methylimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Visible light-activatable platinum(iv) prodrugs harnessing CD36 for ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Light-Controlled Activation of Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

Cellular Uptake Pathways of trans-Diamminetetrachloroplatinum(IV): Mechanisms, Methodologies, and Experimental Insights

An In-Depth Technical Guide for Researchers

Abstract

Platinum(IV) complexes, such as trans-diamminetetrachloroplatinum(IV), represent a promising class of anticancer prodrugs designed to overcome the limitations of traditional Pt(II) agents like cisplatin. Their octahedral geometry and higher oxidation state render them kinetically inert, reducing off-target reactions and enabling potential for oral administration. However, their efficacy is contingent upon cellular entry and subsequent reduction to the cytotoxic Pt(II) form. This guide provides a comprehensive exploration of the cellular uptake pathways governing trans-Pt(IV) complexes. We dissect the multifaceted entry mechanisms, from passive diffusion and endocytosis to the critical role of membrane transporters following intracellular or extracellular reduction. This document synthesizes current knowledge, offers detailed experimental protocols for studying these pathways, and presents visual workflows to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and exploit these mechanisms for next-generation platinum-based therapies.

Introduction: The Rationale for Platinum(IV) Prodrugs

Platinum-based drugs are a cornerstone of chemotherapy for a wide array of solid tumors, including testicular, ovarian, and lung cancers.[1][2][3] The clinical utility of the archetypal platinum drug, cisplatin, is however constrained by significant side effects—notably nephrotoxicity, ototoxicity, and neurotoxicity—and the onset of intrinsic or acquired drug resistance.[1][2][4] These limitations have catalyzed the development of next-generation platinum agents.

Platinum(IV) complexes have emerged as a highly promising strategy. These compounds are characterized by a kinetically inert d⁶ octahedral coordination sphere, which makes them substantially more stable in the bloodstream compared to their square planar Pt(II) counterparts.[5][6] This stability minimizes premature reactions with biological nucleophiles before reaching the tumor target. The prevailing model posits that Pt(IV) complexes are prodrugs that remain largely inactive until they enter the cell and are reduced to their active Pt(II) form, which can then form cytotoxic DNA adducts.[5][6][7]

This compound(IV) (DATCP(IV)) is a key example and a metabolite of the oral investigational drug oxoplatin.[5][6] Understanding how this and similar Pt(IV) complexes traverse the cell membrane is paramount to optimizing their design and predicting their therapeutic efficacy. The cellular uptake process is not a single event but a combination of pathways, including direct permeation, carrier-mediated transport of the reduced species, and endocytosis.

The Cellular Gateway: A Multi-Pathway Entry Model

The entry of this compound(IV) into a cell is not a monolithic process. It is a complex interplay of the compound's physicochemical properties, the cell's metabolic state, and the expression profile of various membrane proteins. The primary pathways can be broadly categorized as follows: 1) Reduction followed by transporter-mediated uptake, 2) Direct influx of the intact Pt(IV) complex, and 3) Endocytic processes.

The "Reduction-First" Hypothesis: Leveraging Pt(II) Transport Systems

The most widely accepted model suggests that Pt(IV) complexes are reduced to Pt(II) species in the extracellular or intracellular environment by endogenous reducing agents like glutathione or ascorbic acid.[7] The resulting Pt(II) complex, structurally analogous to cisplatin, can then hijack cellular transport systems established for nutrients and endogenous molecules.

-

Copper Transporter 1 (CTR1): A wealth of evidence identifies CTR1 (gene SLC31A1) as the principal gateway for cisplatin, carboplatin, and oxaliplatin.[1][8][9][10][11] CTR1 is a high-affinity copper influx transporter that forms a trimeric channel in the plasma membrane.[10] Given that cisplatin and copper share similar sulfur-binding characteristics, it is proposed that the platinum agent moves through the CTR1 channel via a series of transchelation reactions.[10]

-

Expertise & Causality: The expression level of CTR1 often correlates directly with cisplatin sensitivity in cancer cells.[1][9] Downregulation of CTR1 is a well-documented mechanism of acquired platinum resistance, as it leads to reduced intracellular drug accumulation.[1][9][12] Therefore, the efficacy of a Pt(IV) prodrug that relies on this pathway is intrinsically linked to the tumor's CTR1 expression status.

-

-

Organic Cation Transporters (OCTs): Members of the solute carrier family 22 (SLC22), particularly OCT1, OCT2, and OCT3, are polyspecific transporters that mediate the uptake of a wide range of organic cations.[2][13]

-

OCT2 (SLC22A2): This transporter is highly expressed in the kidneys and has been definitively shown to facilitate the uptake of cisplatin and oxaliplatin.[2][13][14][15] This specific localization is a critical factor in the dose-limiting nephrotoxicity of cisplatin, as high transporter activity leads to drug accumulation in renal proximal tubule cells.[2][14][16]

-

OCT1 (SLC22A1) & OCT3 (SLC22A3): These transporters have a broader tissue distribution and also contribute to platinum uptake, though their specific roles can be conflicting depending on the cell type and platinum agent.[13][16]

-

Trustworthiness Insight: The involvement of OCTs highlights a crucial aspect of drug development: transporters can mediate both therapeutic effects (uptake into tumor cells) and adverse effects (uptake into healthy tissues).[2] Specific inhibition of OCT2 has been explored as a strategy to mitigate cisplatin-induced nephrotoxicity.[1][2]

-

Direct Influx: Passive Diffusion and Lipophilicity

While transporter-mediated uptake is critical, passive diffusion across the lipid bilayer cannot be discounted. The neutrality and increased lipophilicity of some Pt(IV) complexes, particularly those with hydrophobic axial ligands, may allow them to bypass protein channels and enter the cell directly.[17][18] Studies using unilamellar lipid vesicles have provided evidence that cisplatin itself can permeate membranes passively, with its aquated, charged form becoming trapped inside.[19] It is plausible that the more lipophilic Pt(IV) precursors cross the membrane more efficiently before being reduced and trapped intracellularly.[17][18]

Endocytosis: An Alternative Route of Entry

Endocytosis, the process by which cells internalize substances by engulfing them, represents another potential pathway. While often associated with nanoparticle-based drug delivery systems or antibody-drug conjugates, evidence suggests that free cisplatin can also enter cells in part via endocytosis.[20][21] Defective endocytosis has been observed in some cisplatin-resistant cell lines, correlating with reduced drug accumulation.[21] For Pt(IV) complexes, this route may be particularly relevant, allowing the prodrug to be internalized within vesicles and potentially reduced in the acidic environment of endosomes or lysosomes before release into the cytoplasm.[22]

The Emerging Role of Aquaporins (AQPs)

Aquaporins are membrane channels primarily known for transporting water, but some isoforms (aquaglyceroporins like AQP3 and AQP9) can also transport small, uncharged solutes.[23] Recent studies have implicated AQPs in chemosensitivity. For instance, AQP3 expression has been shown to facilitate resistance to cisplatin in gastric cancer cells.[24] Conversely, other reports suggest that AQP expression can influence cisplatin sensitivity in ovarian cancer.[25] While the exact mechanism is still under investigation, it is hypothesized that AQPs may directly or indirectly influence drug influx or modulate cellular responses to drug-induced stress.[25][26]

Diagram: Consolidated Cellular Uptake Pathways

The following diagram illustrates the multiple pathways through which a trans-Pt(IV) complex can enter a cancer cell and be activated.

Caption: Overview of potential cellular entry and activation pathways for trans-Pt(IV) complexes.

Methodologies for Interrogating Uptake Pathways

Elucidating the specific contribution of each uptake pathway requires a robust, multi-pronged experimental approach. As a self-validating system, protocols should combine quantitative analysis with functional assays to build a coherent mechanistic picture.

Core Protocol: Quantifying Intracellular Platinum Accumulation

The foundational experiment in any uptake study is the accurate measurement of total intracellular platinum. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard due to its exceptional sensitivity, capable of detecting platinum at parts-per-billion (ppb) levels.[27][28]

Step-by-Step Methodology for ICP-MS Analysis:

-

Cell Culture & Treatment:

-

Plate cells (e.g., A2780 human ovarian cancer cells) at a predetermined density and allow them to adhere overnight.[27]

-

Treat cells with the trans-Pt(IV) complex at various concentrations and for different time points (e.g., 2, 4, 8, 24 hours) to assess uptake kinetics. Include a vehicle-only control.

-

Causality: Time-course experiments are crucial to distinguish between initial uptake rates and steady-state accumulation.

-

-

Cell Harvesting and Lysis:

-

After incubation, aspirate the media and wash the cells thoroughly (at least 3x) with ice-cold PBS to remove extracellular platinum. This step is critical for accuracy.

-

Harvest the cells by trypsinization, followed by centrifugation to form a cell pellet.

-

Count the cells (e.g., using a hemocytometer or automated cell counter) to allow for normalization of platinum content per cell.

-

Lyse the cell pellet. For total lysate analysis, a simple lysis buffer can be used. For subcellular fractionation, specific protocols are required to isolate nuclear, mitochondrial, and cytosolic fractions.[27]

-

-

Sample Digestion:

-

Digest the cell lysate or fraction with concentrated nitric acid (e.g., 65% HNO₃) and often hydrogen peroxide (30% H₂O₂) to break down all organic matter.[29] This can be done via open-vessel heating or, preferably, using a microwave-assisted digestion system for efficiency and to minimize contamination.[30]

-

Trustworthiness: Proper digestion is essential. The final solution must be clear and free of particulate matter to avoid clogging the ICP-MS nebulizer.

-

-

ICP-MS Data Collection and Analysis:

-

Dilute the digested samples to a final volume with 1% HNO₃ to bring the expected platinum concentration within the linear range of the instrument.[27]

-

Prepare a series of external platinum standards (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 ppb) to generate a calibration curve.[27]

-

Run the samples on the ICP-MS, monitoring the appropriate platinum isotope (e.g., ¹⁹⁵Pt).

-

Calculate the platinum concentration in the samples using the linear regression from the standard curve.

-

Normalize the data to the number of cells or total protein content (determined by a BCA or Bradford assay prior to digestion) to report the final value as pg Pt/cell or ng Pt/mg protein.

-

Functional Assays to Identify Specific Transporters

-

Inhibitor Studies: To probe the involvement of specific transporter families, cells are co-incubated with the Pt(IV) complex and a known transporter inhibitor. A significant reduction in platinum accumulation compared to the control (no inhibitor) implicates that transporter.

-

Genetic Knockdown/Knockout: The most definitive method to confirm a transporter's role is to use siRNA or shRNA to transiently or stably knock down its expression. A comparison of platinum uptake in knockdown cells versus a non-targeting control provides direct evidence of the transporter's contribution.[14] CRISPR/Cas9-mediated gene knockout provides an even cleaner system by creating null cell lines.[12]

-

Radiolabeled Uptake Assays: Using a radiolabeled version of the platinum complex (e.g., synthesized with ¹⁹⁵ᵐPt) allows for highly sensitive and direct measurement of uptake over very short time scales, which is ideal for calculating initial transport kinetics (Vmax, Km).[32][33] The amount of radioactivity is measured using a gamma counter.

Diagram: Experimental Workflow for Uptake Pathway Elucidation

This diagram outlines a logical workflow for identifying the cellular uptake mechanisms of a novel Pt(IV) compound.

Caption: A logical workflow for investigating cellular uptake mechanisms of a Pt(IV) complex.

Data Summary and Comparative Analysis

To facilitate analysis, quantitative data should be summarized in a clear, structured format.

Table 1: Key Transporters Implicated in Platinum Drug Cellular Handling

| Transporter | Gene Name | Primary Substrates | Key Tissue Expression | Role in Pt(IV) Uptake & Rationale |

| Copper Transporter 1 (CTR1) | SLC31A1 | Cu+, Cisplatin, Carboplatin, Oxaliplatin[1][8] | Ubiquitous; high in some tumors[1] | Major (Indirect): Primary influx route for the Pt(II) species after reduction. Expression levels correlate with sensitivity.[3][9] |

| Organic Cation Transporter 2 (OCT2) | SLC22A2 | Organic cations, Cisplatin, Oxaliplatin[2][13][16] | Kidney (basolateral membrane), inner ear[2][13] | Major (Indirect) & Toxicity-Mediating: Uptake of reduced Pt(II) form, contributing significantly to nephrotoxicity.[2][14] |

| Organic Cation Transporter 1 (OCT1) | SLC22A1 | Organic cations, Oxaliplatin[13][16] | Liver, Kidney, Intestine[2] | Moderate (Indirect): Contributes to uptake of reduced Pt(II) species in specific tissues. |

| P-type ATPase (Efflux) | ATP7A/B | Cu+, Cisplatin[2][4] | Most tissues (ATP7A), Liver (ATP7B) | Efflux (Resistance): Not an uptake pathway, but actively exports platinum, contributing to resistance by reducing net accumulation.[10][34] |

Conclusion and Future Directions

The cellular uptake of this compound(IV) is a nuanced process that cannot be attributed to a single mechanism. The evidence strongly supports a model where the Pt(IV) prodrug is reduced to a Pt(II) species, which then enters the cell primarily through the copper transporter CTR1 and various organic cation transporters. However, direct passive diffusion of the intact, more lipophilic Pt(IV) complex and endocytic pathways also contribute to its intracellular accumulation.

For drug development professionals, this understanding is critical. The design of future Pt(IV) drugs can be rationally guided to either enhance lipophilicity for greater passive diffusion or to optimize the structure of the reduced species for recognition by specific transporters like CTR1, potentially increasing tumor-specific accumulation. Furthermore, the expression levels of transporters like CTR1 and OCT2 could serve as predictive biomarkers to stratify patients who are most likely to respond to a given platinum therapy or be at risk for toxicity. By continuing to unravel these complex transport mechanisms, the scientific community can pave the way for more effective and less toxic platinum-based cancer treatments.

References

-

Ciarimboli, G. (2015). Role of transporters in the distribution of platinum-based drugs. Frontiers in Pharmacology. [Link]

-

Ciarimboli, G., et al. (2015). Role of transporters in the distribution of platinum-based drugs. PMC - NIH. [Link]

-

Song, I. S., et al. (2005). Role of human copper transporter Ctr1 in the transport of platinum-based antitumor agents in cisplatin-sensitive and cisplatin-resistant cells. AACR Journals. [Link]

-

Ishida, S., et al. (2002). Uptake of the anticancer drug cisplatin mediated by the copper transporter Ctr1 in yeast and mammals. PNAS. [Link]

-

Pabla, N., et al. (2009). The copper transporter Ctr1 contributes to cisplatin uptake by renal tubular cells during cisplatin nephrotoxicity. American Physiological Society Journal. [Link]

-

Kim, E. S., et al. (2016). Role of copper transporters in platinum resistance. Baishideng Publishing Group. [Link]

-

Yokoo, H., et al. (2016). Organic cation transporter 6 directly confers resistance to anticancer platinum drugs. PMC. [Link]

-

Basu, U., et al. (2024). Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). PMC. [Link]

-

Fischer, D. S., et al. (2019). Differential transport of platinum compounds by the human organic cation transporter hOCT2 (hSLC22A2). ResearchGate. [Link]

-

Sprowl, J. A., et al. (2013). Polymorphic transporters and platinum pharmacodynamics. PMC - NIH. [Link]

-

Yonezawa, A., et al. (2011). Organic cation transporter OCT/SLC22A and H+/organic cation antiporter MATE/SLC47A are key molecules. Ovid. [Link]

-

Maresca, L., et al. (2023). Reduced endocytosis and altered lysosome function in cisplatin-resistant cell lines. Nature. [Link]

-

Zhu, Y., et al. (2023). Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies. PMC. [Link]

-

Howell, S. B., et al. (2010). Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs. PMC. [Link]

-

Basu, U., et al. (2024). Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry. PubMed. [Link]

-

Jia, Y., et al. (2023). Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. RSC Chemical Biology. [Link]

-

Tan, C., et al. (2017). Comparison of different sample preparation methods for platinum determination in cultured cells by graphite furnace atomic absorption spectrometry. PeerJ. [Link]

-

Liu, Z., et al. (2016). Aquaporin 3 facilitates chemoresistance in gastric cancer cells to cisplatin via autophagy. Nature. [Link]

-

Heffeter, P., et al. (2014). Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells. Dovepress. [Link]

-

Chen, Z., et al. (2010). Metallofullerene nanoparticles circumvent tumor resistance to cisplatin by reactivating endocytosis. PNAS. [Link]

-

Kuo, M. T. (2017). Targeting drug transport mechanisms for improving platinum-based cancer chemotherapy. Taylor & Francis Online. [Link]

-

Schmelcher, S., et al. (2016). Assessing the intracellular concentration of platinum in medulloblastoma cell lines after Cisplatin incubation. ResearchGate. [Link]

-

Novohradsky, V., et al. (2014). Cellular Transport Mechanisms of Cytotoxic Metallodrugs: An Overview beyond Cisplatin. MDPI. [Link]

-

Sun, W., et al. (2022). Platinum-based drugs for cancer therapy and anti-tumor strategies. Theranostics. [Link]

-

Thiele, D. J. (2002). A copper connection to the uptake of platinum anticancer drugs. PNAS. [Link]

-

Chen, X. J., et al. (2014). Effects of aquaporins on chemosensitivity to cisplatin in ovarian cancer cells. PubMed. [Link]

-

N/A. (2021). Targeting the Copper Transport System to Improve Treatment Efficacies of Platinum-Containing Drugs in Cancer Chemotherapy. ResearchGate. [Link]

-

Sun, W., et al. (2022). Platinum-based drugs for cancer therapy and anti-tumor strategies. PMC. [Link]

-

Oliveras, A., et al. (2012). Aquaporin 3 (AQP3) participates in the cytotoxic response to nucleoside-derived drugs. BMC Pharmacology & Toxicology. [Link]

-

Calvo-Talavero, L., et al. (2021). Cellular Toxicity Mechanisms and the Role of Autophagy in Pt(IV) Prodrug-Loaded Ultrasmall Iron Oxide Nanoparticles Used for Enhanced Drug Delivery. MDPI. [Link]

-

Deelman, L. E., et al. (2016). Increase of intracellular cisplatin levels and... Journal of Controlled Release. [Link]

-

Mistry, P., et al. (1992). Comparison of cellular accumulation and cytotoxicity of cisplatin with that of tetraplatin and amminedibutyratodichloro(cyclohexylamine)platinum(IV) (JM221) in human ovarian carcinoma cell lines. PubMed. [Link]

-

N/A. (2018). Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. PMC. [Link]

-

Yasui, L. S., et al. (1988). Radiotoxicity of Platinum-195m-Labeled trans-Platinum (II) in Mammalian Cells. Radiation Research. [Link]

-

Lovejoy, K. S., et al. (2011). trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study. Dalton Transactions. [Link]

-

Heffeter, P., et al. (2014). Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells. Semantic Scholar. [Link]

-

Ciarimboli, G. (2021). Role of membrane transportors in cisplatin induced nephrotoxicity. OAText. [Link]

-

El-khateeb, E., et al. (2018). Mechanisms of cell uptake and toxicity of the anticancer drug cisplatin. RSC Publishing. [Link]

-

Mistry, P., et al. (1992). Comparison of Cellular Accumulation and Cytotoxicity of Cisplatin with That of Tetraplatin and Amminedibutyratodichloro(cyclohexylamine)platinum(IV) (JM221) in Human Ovarian Carcinoma Cell Lines1. ResearchGate. [Link]

-

N/A. (n.d.). Cell Uptake & Release Assay Services for Radiopharmaceuticals. Alfa Cytology. [Link]

-

Zardast, M., et al. (2015). Role of Aquaporins in Diseases and Drug Discovery. SciSpace. [Link]

-

Tamma, G., et al. (2022). Critical Role of Aquaporins in Cancer: Focus on Hematological Malignancies. MDPI. [Link]

-

Ciarimboli, G., et al. (2012). Membrane Transporters as Mediators of Cisplatin Effects and Side Effects. PMC. [Link]

Sources

- 1. Frontiers | Role of transporters in the distribution of platinum-based drugs [frontiersin.org]

- 2. Role of transporters in the distribution of platinum-based drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting drug transport mechanisms for improving platinum-based cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane Transporters as Mediators of Cisplatin Effects and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. wjgnet.com [wjgnet.com]

- 10. Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Transport Mechanisms of Cytotoxic Metallodrugs: An Overview beyond Cisplatin | MDPI [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. Polymorphic transporters and platinum pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. ovid.com [ovid.com]

- 16. Organic cation transporter 6 directly confers resistance to anticancer platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of cellular accumulation and cytotoxicity of cisplatin with that of tetraplatin and amminedibutyratodichloro(cyclohexylamine)platinum(IV) (JM221) in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of cell uptake and toxicity of the anticancer drug cisplatin - Metallomics (RSC Publishing) [pubs.rsc.org]

- 20. Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Platinum-based drugs for cancer therapy and anti-tumor strategies [thno.org]

- 23. scispace.com [scispace.com]

- 24. Aquaporin 3 facilitates chemoresistance in gastric cancer cells to cisplatin via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effects of aquaporins on chemosensitivity to cisplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ovid.com [ovid.com]

- 30. researchgate.net [researchgate.net]

- 31. pnas.org [pnas.org]

- 32. researchgate.net [researchgate.net]

- 33. Cell Uptake & Release Assay Services for Radiopharmaceuticals - Alfa Cytology - Rdcthera [rdcthera.com]

- 34. oatext.com [oatext.com]

Technical Guide: Hydrolysis Kinetics of trans-Diamminetetrachloroplatinum(IV)

Executive Summary

Context: trans-Diamminetetrachloroplatinum(IV) (

The Challenge: While designed for stability, trans-Pt(IV) complexes are not absolute in their inertness. They undergo slow hydrolysis, particularly under basic conditions or UV-A irradiation. Accurate characterization of these rates is critical to distinguish between bona fide stability and experimental artifacts caused by photo-activation or trace reductants.

Scope: This guide details the mechanistic pathways of hydrolysis, provides a validated experimental protocol for kinetic determination, and establishes the comparative rates of hydrolysis versus reduction.

Part 1: The Mechanistic Landscape

The Inertness of the Octahedral Center

Platinum(IV) complexes possess a low-spin

-

Ligand Exchange: In the dark and at neutral pH, the rate of chloride substitution by water (aquation) is negligible (

). -

Activation Energy: The activation barrier for dissociative ligand loss is high, preventing spontaneous hydrolysis in blood plasma.

The Pathway (Base Hydrolysis)

Under basic conditions (pH > 8), hydrolysis rates increase by orders of magnitude. The mechanism shifts from simple dissociation to the Substitution Nucleophilic Conjugate Base (

-

Deprotonation: A hydroxide ion removes a proton from an ammine ligand (

). -

Labilization: The strong

-donating amido ( -

Aquation: Rapid reprotonation and water coordination follow.

The Confounding Variable: Photo-Hydrolysis

trans-Pt(IV) complexes are highly photo-labile. Exposure to UV-A or ambient laboratory light induces Ligand-to-Metal Charge Transfer (LMCT), resulting in:

-

Homolytic cleavage of the Pt-Cl bond.

-

Rapid "apparent" hydrolysis which is actually a photochemical artifact.

Visualization: Mechanistic Pathways

The following diagram illustrates the competition between thermal stability, base hydrolysis, and photo-activation.

Caption: Figure 1. Mechanistic divergence of trans-Pt(IV) stability. Note the dominance of Base Hydrolysis and Photo-activation over neutral aquation.

Part 2: Experimental Protocols

Protocol A: UV-Vis Spectrophotometry (Kinetics)

Objective: Determine the pseudo-first-order rate constant (

Materials:

-

Buffer: 50 mM Phosphate (pH 7.4) and 50 mM Borate (pH 9.0 - 10.0).

-

Ionic Strength Adjuster: 100 mM

(Do not use NaCl, as excess Cl- suppresses hydrolysis). -

Instrument: Double-beam UV-Vis spectrophotometer with thermostated cell holder (

).

Step-by-Step Workflow:

-

Preparation (Dark Room):

-

Prepare a stock solution of trans-[PtCl4(NH3)2] in DMF or DMSO (minimal volume, <1% final v/v) immediately before use.

-

Critical: All manipulations must occur under red light or in amber glassware to prevent photo-aquation.

-

-

Reaction Initiation:

-

Pre-warm the buffer solution to

. -

Inject the Pt(IV) stock to achieve a final concentration of 50–100

. -

Invert rapidly to mix (do not vortex vigorously to avoid bubble formation).

-

-

Data Acquisition:

-

Scan spectrum (200–500 nm) to identify isosbestic points (indicates clean conversion A

B). -

Monitor absorbance decay at the LMCT band maximum (typically ~260–300 nm for trans-Pt(IV)).

-

Control: Run a parallel blank with added NaCl (100 mM) to confirm suppression of hydrolysis (mass action law).

-

-

Calculation:

-

Fit data to the first-order exponential decay equation:

-

Plot

vs.

-

Protocol B: HPLC-MS (Speciation Validation)

Objective: Confirm that spectral changes correspond to hydrolysis (

Workflow:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), thermostated at

. -

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Methanol. Note: Avoid high pH mobile phases which induce hydrolysis on-column.

-

Sampling: Aliquot reaction mixture at

. Quench immediately by lowering pH to 2.0 (stops base hydrolysis) or flash freezing. -

Detection:

-

MS (ESI+): Look for mass shifts of -36.5 Da (loss of Cl) and +17 Da (gain of OH).

-

Verification: Isotope pattern matching for Pt (

is 33.8% abundant).

-

Part 3: Data Synthesis & Comparative Kinetics

The following table summarizes the behavior of this compound(IV) relative to its environment. Note that specific

| Condition | Dominant Mechanism | Rate Constant ( | Half-Life ( | Notes |

| Acidic (pH < 4) | Aquation (Dissociative) | > 3 Months | Effectively inert. | |

| Neutral (pH 7.4) | Aquation | Weeks | Stable for circulation time. | |

| Basic (pH 10) | Minutes | Rapid degradation. | ||

| Cytosolic (Reductants) | Reductive Elimination | Seconds | Primary Activation Pathway. | |

| UVA Light | Photo-aquation | Variable (Flux dependent) | Minutes | Major experimental artifact. |

Experimental Decision Tree

Use this logic flow to design your stability study.

Caption: Figure 2. Experimental design logic for Pt(IV) kinetic studies.

Part 4: Implications for Drug Development

The Prodrug Paradox

The kinetic data highlights the central paradox of Pt(IV) design:

-

Requirement: The drug must be inert to hydrolysis in the blood (

, -

Reality: trans-Tetrachloro complexes are sufficiently stable (

weeks) in plasma absence of reductants. -

Activation: The drug relies entirely on intracellular reduction. If the hydrolysis rate (

) approaches the reduction rate (-

Design Goal:

.[4]

-

Formulation Strategy

-

Storage: Aqueous solutions of trans-Pt(IV) should be avoided for long-term storage. Lyophilized powder or DMSO stocks are required.

-

Excipients: Avoid buffers with nucleophilic components (e.g., Tris) which can substitute chlorides. Use HEPES or Phosphate.

-

Light Protection: Amber vials are mandatory during synthesis, formulation, and clinical administration.

References

-

The Chemistry of Platinum(IV) Anticancer Agents. Source: Hambley, T. W., & Hall, M. D. (2025/Historical Context).[5] Dalton Transactions. Note: Defines the fundamental inertness and reduction potentials of Pt(IV) species. URL:[Link]

-

Photoactivation of trans-platinum diamine complexes. Source: Mackay, F. S., et al. (2009). Proceedings of the National Academy of Sciences. Note: Establishes the photo-lability of trans-Pt(IV) complexes. URL:[Link]

-

Kinetics and Mechanism of the Base Hydrolysis of Platinum(IV) Complexes. Source: Beattie, J. K., & Jones, P. (1996). Inorganic Chemistry. Note: The definitive work on the

mechanism in Pt(IV) chemistry. URL:[Link] -

Reduction of Platinum(IV) Complexes by Ascorbate and Glutathione. Source: Choi, S., et al. (1998). Inorganic Chemistry. Note: Provides comparative rates for reduction vs. hydrolysis, essential for the "Data Synthesis" section. URL:[Link]

-

Interim Protocol for Measuring Hydrolysis Rate Constants. Source: U.S. Environmental Protection Agency (EPA). Note: Standardized methodology for aqueous hydrolysis kinetics.[6] URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoactivation of trans platinum diamine complexes in aqueous solution and effect on reactivity towards nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Mechanism of hydrolysis of a platinum(IV) complex discovered by atomic telemetry [academia.edu]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

trans-Diamminetetrachloroplatinum interaction with glutathione and metallothionein

An In-depth Technical Guide to the Cellular Interactions of trans-Diamminetetrachloroplatinum(IV) with Glutathione and Metallothionein

Abstract